6-Mercaptopurine ribonucleoside triphosphate

Overview

Description

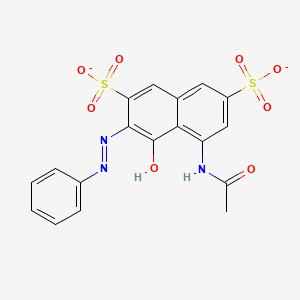

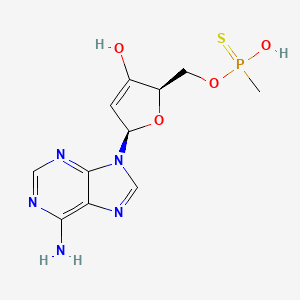

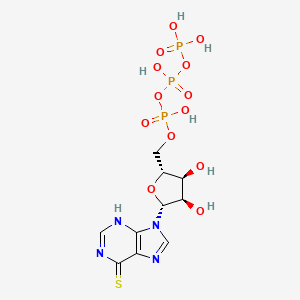

6-Mercaptopurine ribonucleoside triphosphate (6-MP-RTP) is a nucleoside triphosphate that is used in a variety of scientific applications. 6-MP-RTP is a purine analog that has been used in a number of biochemical, physiological, and medical research studies. It is synthesized from 6-mercaptopurine, which is a derivative of the purine base guanine, and is often used as a building block for the synthesis of other compounds. 6-MP-RTP has been used in a variety of scientific applications, including the synthesis of DNA, RNA, and proteins, as well as for the study of enzyme mechanisms, gene expression, and cellular processes.

Scientific Research Applications

Inhibition of DNA-Dependent RNA Polymerase Activity

6-Mercaptopurine ribonucleoside 5′-triphosphate has been identified as an inhibitor of DNA-dependent RNA polymerases in various cellular contexts. Studies have shown that it competes with GTP for binding to RNA polymerase, resulting in reduced RNA chain initiations. This inhibition is significant in understanding the antineoplastic action of 6-mercaptopurine, as it leads to the inhibition of cellular RNA synthesis, impacting cancer cell growth and proliferation (Kawahata et al., 1980).

Metabolic Pathway Analysis in Leukemia Treatment

Research has identified 6-mercaptopurine ribonucleoside triphosphate as a metabolite in leukemia patients undergoing treatment with 6-mercaptopurine. The intracellular concentrations of this triphosphate can be significant and may contribute to the cytotoxicity of 6-mercaptopurine. These findings are crucial for understanding the drug’s mechanism of action and its metabolic pathways in the treatment of leukemia (Zimmerman et al., 1974).

Inhibition of Human Lymphoma RNA Polymerase

6-Mercaptopurine ribonucleoside triphosphate (6-thio-ITP) has been shown to inhibit RNA synthesis in human lymphoma cells. Kinetic studies indicate that 6-thio-ITP acts as a competitive inhibitor by competing with guanosine 5'-triphosphate for the enzyme-binding site. This inhibition of RNA transcription can be considered one of the mechanisms for the cytotoxic action of 6-mercaptopurine in human tumor cells (Kawahata et al., 1983).

Impact on Pharmacogenetics in Leukemia Therapy

Genetic polymorphisms in enzymes involved in the metabolic pathway of 6-mercaptopurine, such as inosine triphosphate pyrophosphohydrolase (ITPA), can significantly impact the drug’s efficacy and toxicity. Studies have shown that different genotypes can affect the drug’s metabolism and clinical outcomes in leukemia treatment, highlighting the importance of genetic screening in personalized medicine (Azimi et al., 2015).

Biochemical Mechanism in Tumor Growth Inhibition

Research on the combination of 6-mercaptopurine with other compounds, such as 6-(methylmercapto)purine ribonucleoside, has shed light on the biochemical mechanisms underlying their potentiated antitumor effects. These studies have explored how these combinations influence the metabolism and efficacy in treating certain tumors, providing valuable insights into developing more effective cancer therapies (Paterson & Wang, 1970).

Development of Protein-Reactive ATP Analogs

The synthesis and application of protein-reactive ATP analogs, such as S-dinitrophenyl-6-mercaptopurine riboside 5′-triphosphate, have been explored for affinity labeling in molecular biology research. These analogs provide tools for studying protein functions and interactions, enhancing our understanding of cellular processes (Faust et al., 1974).

properties

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H,11,12,31)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNRDWAOABGWGP-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27652-34-2 | |

| Record name | Thio-ITP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27652-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Thioinosine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Mercaptopurine ribonucleoside triphosphate (6-thio-ITP) interact with its target and what are the downstream effects?

A: 6-thio-ITP acts as a competitive inhibitor of RNA polymerase I and II, which are essential enzymes for RNA synthesis within cells []. Specifically, it competes with guanosine 5'-triphosphate (GTP) for binding to the enzyme's active site []. This competition disrupts the transcription process, ultimately leading to the inhibition of RNA synthesis. Since RNA synthesis is crucial for cell growth and survival, this inhibition contributes to the cytotoxic effect of 6-mercaptopurine, a known antitumor agent [].

Q2: Can 6-thio-ITP be utilized as a structural probe for studying enzymes like Escherichia coli glutamine synthetase?

A: Yes, research suggests that 6-thio-ITP, alongside its analog 8-mercaptoadenosine 5'-triphosphate (8-S-ATP), can serve as a structural probe for enzymes like Escherichia coli glutamine synthetase []. These compounds can substitute for ATP in the autoinactivation reaction of the enzyme []. Modifications with fluorescent and chromogenic probes or electron-dense markers allow for studying the enzyme's structure and interactions []. Furthermore, the spectral properties of 6-thio-ITP change upon binding to the enzyme, offering insights into the environment of the binding site [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)